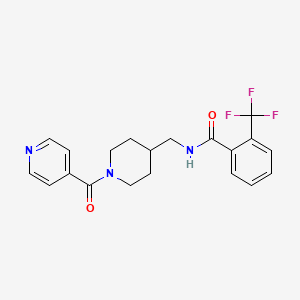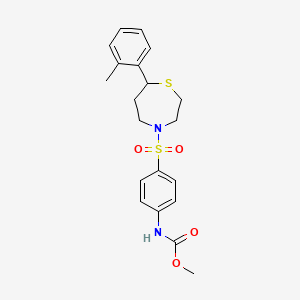
Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, and the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tolyl group is an aryl group commonly found in the structure of diverse chemical compounds . The carbamate group is an ester of carbamic acid .Chemical Reactions Analysis
Tolyl groups are considered nonpolar and hydrophobic groups. Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The synthesis of related carbamates involves several chemical transformations. For instance, the thermal degradation of polythiolcarbamate has been studied to understand the decomposition products and mechanisms, which could provide insights into the stability and reactivity of similar compounds (Dyer & Osborne, 1960). Another study involved the synthesis of 2,4-disubstituted thiazoles and selenazoles, indicating the potential of such compounds in antitumor and antifilarial applications (Kumar et al., 1993). These synthetic approaches highlight the versatility of carbamate compounds in generating biologically active molecules.
Biological Activities
Carbamate compounds undergo various biological modifications, including hydrolysis, oxidation, and conjugation, leading to the formation of metabolites with potential biological activities (Knaak, 1971). The antimicrobial evaluation of novel sulfonamide and carbamate hybrids has also been reported, showcasing the compounds' efficacy against bacterial and fungal strains, thus highlighting their potential as antimicrobial agents (Darwish et al., 2014).
Analytical Methods and Applications
The development of analytical methods for carbamates includes the use of capillary zone electrophoresis for the enantiomeric separation of growth hormone secretagogues, demonstrating the analytical versatility in studying the stereochemistry of such compounds (Zhou et al., 1997). Moreover, the fluorigenic labeling of carbamates with dansyl chloride has been explored to understand fluorescence phenomena, offering insights into the detection and quantification of carbamate compounds (Lawrence & Frei, 1972).
Propriétés
IUPAC Name |
methyl N-[4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-15-5-3-4-6-18(15)19-11-12-22(13-14-27-19)28(24,25)17-9-7-16(8-10-17)21-20(23)26-2/h3-10,19H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAZDDQTKJVZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2667824.png)
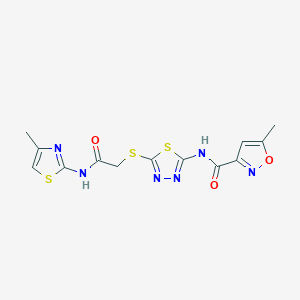


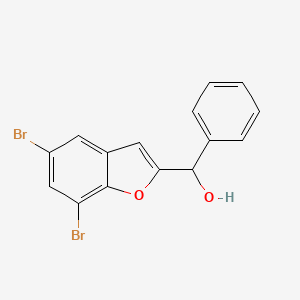
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2667832.png)
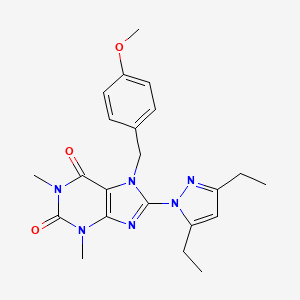
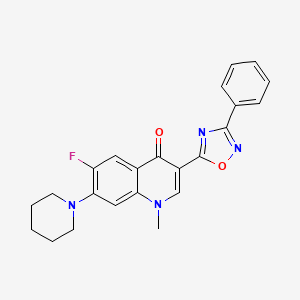
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide](/img/structure/B2667836.png)
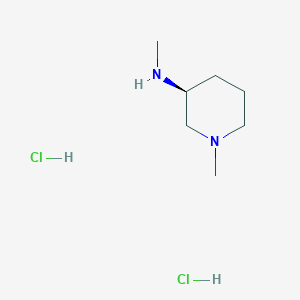
![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2667838.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2667839.png)
